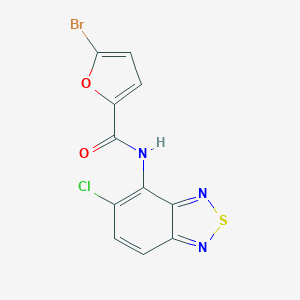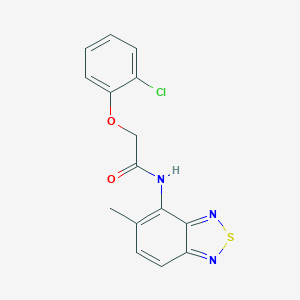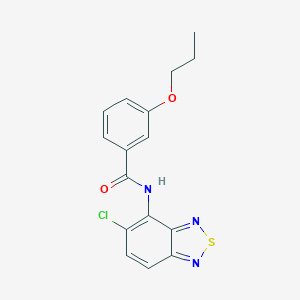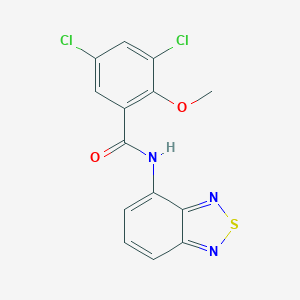![molecular formula C25H24ClN3O2 B244334 N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-4-methylbenzamide](/img/structure/B244334.png)
N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-4-methylbenzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly referred to as CBP-307 or TAK-831. This compound has received significant attention in the scientific community due to its potential therapeutic applications in treating various neurological disorders such as schizophrenia, bipolar disorder, and depression.
Applications De Recherche Scientifique
CBP-307 has shown potential therapeutic applications in treating various neurological disorders. Several studies have demonstrated that CBP-307 can modulate the activity of dopamine and glutamate neurotransmitters in the brain, which are implicated in the pathophysiology of schizophrenia and other psychiatric disorders. CBP-307 has also been shown to have anxiolytic and antidepressant effects in preclinical studies.
Mécanisme D'action
The exact mechanism of action of CBP-307 is not fully understood. However, it is believed to act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor and a partial agonist at the dopamine D2 receptor. This dual mechanism of action is thought to underlie the therapeutic effects of CBP-307 in treating various neurological disorders.
Biochemical and Physiological Effects:
CBP-307 has been shown to modulate the activity of several neurotransmitters in the brain, including dopamine and glutamate. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. CBP-307 has been shown to have anxiolytic and antidepressant effects in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CBP-307 is its potential therapeutic applications in treating various neurological disorders. However, there are several limitations to using CBP-307 in lab experiments. One limitation is its poor solubility in water, which can make it difficult to administer in animal studies. Another limitation is its potential toxicity, which needs to be carefully monitored in preclinical studies.
Orientations Futures
There are several future directions for research on CBP-307. One direction is to further investigate its mechanism of action and how it modulates the activity of neurotransmitters in the brain. Another direction is to explore its potential therapeutic applications in treating other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, future research could focus on developing more efficient methods for synthesizing CBP-307 and improving its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of CBP-307 involves several steps. The first step involves the reaction of 4-chlorobenzoyl chloride with piperazine to form 4-(4-chlorobenzoyl)piperazine. The second step involves the reaction of 4-(4-chlorobenzoyl)piperazine with 4-methylbenzoic acid to form N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-4-methylbenzamide. The final product is obtained through purification and characterization.
Propriétés
Formule moléculaire |
C25H24ClN3O2 |
|---|---|
Poids moléculaire |
433.9 g/mol |
Nom IUPAC |
N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C25H24ClN3O2/c1-18-2-4-19(5-3-18)24(30)27-22-10-12-23(13-11-22)28-14-16-29(17-15-28)25(31)20-6-8-21(26)9-7-20/h2-13H,14-17H2,1H3,(H,27,30) |
Clé InChI |
KMRGBIPYZOEYIF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-naphthamide](/img/structure/B244251.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-propoxybenzamide](/img/structure/B244252.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-isopropoxybenzamide](/img/structure/B244255.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-cyano-2-fluorobenzamide](/img/structure/B244257.png)
![N-(6-{[(4-ethylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244259.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-5-chloro-2-methoxybenzamide](/img/structure/B244262.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-3-methoxybenzamide](/img/structure/B244263.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-1-naphthamide](/img/structure/B244265.png)





![4-isopropyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B244275.png)